5-Bromo-2-(4-chlorobenzyl)-2H-indazole

Catalog No.
S12689525
CAS No.
M.F
C14H10BrClN2
M. Wt
321.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(4-chlorobenzyl)-2H-indazole

Product Name

5-Bromo-2-(4-chlorobenzyl)-2H-indazole

IUPAC Name

5-bromo-2-[(4-chlorophenyl)methyl]indazole

Molecular Formula

C14H10BrClN2

Molecular Weight

321.60 g/mol

InChI

InChI=1S/C14H10BrClN2/c15-12-3-6-14-11(7-12)9-18(17-14)8-10-1-4-13(16)5-2-10/h1-7,9H,8H2

InChI Key

NJVDAZKMQVIJLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C3C=C(C=CC3=N2)Br)Cl

5-Bromo-2-(4-chlorobenzyl)-2H-indazole is a synthetic organic compound belonging to the indazole family, characterized by its unique structure which includes a bromine atom at the 5-position and a chlorobenzyl group at the 2-position. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug development. The presence of the bromine and chlorine substituents enhances its reactivity and biological activity, making it a valuable scaffold for further modifications.

The reactivity of 5-Bromo-2-(4-chlorobenzyl)-2H-indazole can be attributed to its functional groups. The indazole moiety is known for undergoing various chemical transformations, including:

  • Nucleophilic substitutions: The bromine atom can be replaced by nucleophiles, facilitating the synthesis of derivatives.
  • Electrophilic aromatic substitutions: The chlorobenzyl group can participate in electrophilic reactions, allowing for further functionalization.
  • Decarboxylative coupling reactions: This compound can be involved in coupling reactions under visible light irradiation, leading to the formation of more complex structures .

Research indicates that 5-Bromo-2-(4-chlorobenzyl)-2H-indazole exhibits notable biological activities, including:

  • Anticancer properties: Compounds with similar structures have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial activity: The presence of halogen substituents often enhances the antimicrobial efficacy of indazole derivatives against various pathogens.
  • Neuroprotective effects: Some studies suggest that indazole derivatives may have protective effects on neuronal cells, indicating potential in neurological disorders .

Several methods have been developed for synthesizing 5-Bromo-2-(4-chlorobenzyl)-2H-indazole:

  • Condensation reactions: A common approach involves the condensation of 4-chlorobenzaldehyde with 5-bromoindazole under acidic or basic conditions, leading to the formation of the desired product.
  • Copper-catalyzed reactions: Utilizing copper catalysts allows for efficient formation of indazoles from aryl azides and other precursors under mild conditions .
  • Microwave-assisted synthesis: This method improves reaction times and yields by applying microwave irradiation during the synthesis process .

5-Bromo-2-(4-chlorobenzyl)-2H-indazole has several potential applications:

  • Pharmaceutical development: Its structure serves as a scaffold for designing new drugs targeting various diseases, particularly cancers and infections.
  • Chemical probes: It can be used as a probe in biochemical assays to study cellular processes or interactions involving indazoles.
  • Material science: As a building block, it may find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 5-Bromo-2-(4-chlorobenzyl)-2H-indazole focus on its binding affinity to biological targets. Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in disease pathways. Such interactions are crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with 5-Bromo-2-(4-chlorobenzyl)-2H-indazole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-1-methylindazoleMethyl group at position 1Exhibits different biological activities
5-Chloro-2-(4-bromobenzyl)-2H-indazoleChlorine instead of bromine at position 5May show altered reactivity due to chlorine
4-Chloro-5-bromoindazoleIndazole core with chlorine and bromine substituentsKnown for potent anticancer properties
5-Iodo-2-(4-chlorobenzyl)-2H-indazoleIodine substitution at position 5Potentially increased lipophilicity

The uniqueness of 5-Bromo-2-(4-chlorobenzyl)-2H-indazole lies in its specific combination of halogen substituents and the chlorobenzyl group, which may impart distinct pharmacological properties compared to its analogs.

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

319.97159 g/mol

Monoisotopic Mass

319.97159 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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